(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
CAS No.: 920801-93-0
Cat. No.: VC4132500
Molecular Formula: C18H18BrNO2
Molecular Weight: 360.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920801-93-0 |
|---|---|
| Molecular Formula | C18H18BrNO2 |
| Molecular Weight | 360.2 |
| IUPAC Name | (6R)-6-(4-bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one |
| Standard InChI | InChI=1S/C18H18BrNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17-/m0/s1 |
| Standard InChI Key | SESJCTYJGGWWDG-GUYCJALGSA-N |
| Isomeric SMILES | C[C@@H](C1=CC=CC=C1)N2C[C@H](OCC2=O)C3=CC=C(C=C3)Br |
| SMILES | CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Br |
| Canonical SMILES | CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
The compound’s molecular identity is defined by its systematic IUPAC name and structural descriptors. Key identifiers include:
The morpholine ring adopts a chair-like conformation, with the bromophenyl group at the 6-position and the phenylethyl substituent at the 4-position. The (1S)-phenylethyl group introduces chirality, influencing intermolecular interactions and biological activity.
Synthesis and Manufacturing
Asymmetric Synthesis Routes
The compound is synthesized via stereoselective methods to ensure the correct configuration. A common approach involves:
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Ring Formation: Cyclization of precursors to construct the morpholine backbone.
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Substituent Introduction: Suzuki-Miyaura coupling for bromophenyl addition and Grignard reactions for phenylethyl incorporation.
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Chiral Resolution: Use of chiral auxiliaries or catalysts to achieve the (6R) and (1S) configurations.
A representative synthesis pathway is outlined below:
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Step 1: Reaction of a bromophenyl-substituted epoxide with a chiral amine to form the morpholine ring.
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Step 2: Stereocontrolled alkylation with (1S)-phenylethyl bromide.
Key Challenges
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Stereochemical Purity: Minor deviations in configuration (e.g., (6S) or (1R) isomers) can significantly alter properties, necessitating rigorous chromatography or crystallization.
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Yield Optimization: Reported yields range from 40–60%, with scalability limited by the cost of chiral reagents .
Structural and Stereochemical Analysis
Spectroscopic Characterization
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NMR: <sup>1</sup>H NMR signals at δ 7.5–6.8 ppm confirm aromatic protons, while δ 4.2–3.8 ppm corresponds to morpholine ring protons .
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X-ray Crystallography: Confirms the (6R,1S) configuration and chair conformation of the morpholine ring.
Stereoisomer Comparison
| Property | (6R,1S)-Isomer | (6S,1R)-Isomer |
|---|---|---|
| Biological Activity | Moderate enzyme inhibition | Weak binding affinity |
| Melting Point | 180–182°C (predicted) | 172–174°C (predicted) |
| Solubility | Low in polar solvents | Moderate in dichloromethane |
Differences in stereochemistry underscore the importance of configuration in drug design.
Physicochemical Properties
Limited experimental data are available, but computational predictions suggest:
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LogP: 3.5 (indicative of moderate lipophilicity).
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Aqueous Solubility: <1 mg/mL, necessitating formulation with co-solvents .
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Stability: Stable under inert storage conditions but susceptible to hydrolysis at high pH .
Applications in Pharmaceutical Research
Biological Activity
Morpholine derivatives are explored for:
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Enzyme Inhibition: Targeting kinases and phosphatases due to hydrogen-bonding interactions with the morpholine oxygen.
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Receptor Modulation: Preliminary studies suggest affinity for G-protein-coupled receptors (GPCRs).
Case Study: Kinase Inhibition
In silico docking studies predict that the bromophenyl group occupies hydrophobic pockets in kinase active sites, while the morpholine oxygen forms hydrogen bonds with catalytic residues. Experimental IC₅₀ values remain unpublished but are hypothesized to be in the micromolar range.
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, goggles, and lab coats |
| Ventilation | Use fume hoods for powder handling |
| Spill Management | Absorb with inert material and dispose as hazardous waste |
First aid measures emphasize rinsing exposed skin or eyes with water for 15 minutes .
| Supplier | Purity | Price (per gram) |
|---|---|---|
| Aladdin Scientific | 97% | $3,001.90 |
| Combi-Blocks | 95% | $2,800.00 |
Prices reflect the cost of chiral synthesis and purification .
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